molecular formula C13H19ClFN B3364560 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride CAS No. 1170014-29-5

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride

Cat. No.: B3364560
CAS No.: 1170014-29-5
M. Wt: 243.75 g/mol
InChI Key: HGCFIRMZFHWQSI-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride (CAS 1170014-29-5) is a piperidine derivative featuring a benzyl group substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. The compound is structurally characterized by its piperidine core, a six-membered amine ring, linked to the substituted benzyl moiety via a methylene bridge. This molecule is of interest in medicinal chemistry due to its structural similarity to selective serotonin reuptake inhibitors (SSRIs) and other bioactive piperidine derivatives .

Properties

IUPAC Name

3-[(3-fluoro-4-methylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c1-10-4-5-11(8-13(10)14)7-12-3-2-6-15-9-12;/h4-5,8,12,15H,2-3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCFIRMZFHWQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCCNC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588817
Record name 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170014-29-5
Record name 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methylbenzyl bromide.

    Nucleophilic Substitution: The 3-fluoro-4-methylbenzyl bromide undergoes a nucleophilic substitution reaction with piperidine to form 3-(3-Fluoro-4-methyl-benzyl)-piperidine.

    Hydrochloride Formation: The final step involves the conversion of 3-(3-Fluoro-4-methyl-benzyl)-piperidine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride are best understood in comparison to structurally related piperidine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Activity References
3-(3-Fluoro-4-methyl-benzyl)-piperidine HCl 1170014-29-5 C₁₃H₁₇ClFN 3-F, 4-CH₃ (benzyl); 3-position (piperidine) Potential SSRI activity; enhanced lipophilicity due to F
2-(3-Fluoro-4-methyl-benzyl)-piperidine HCl 1172829-38-7 C₁₃H₁₇ClFN 3-F, 4-CH₃ (benzyl); 2-position (piperidine) Positional isomer; altered receptor binding due to spatial differences
3-(3-Methoxy-4-(CF₃)phenyl)piperidine HCl Not available C₁₃H₁₅ClF₃NO 3-OCH₃, 4-CF₃ (phenyl); 3-position (piperidine) SSRI activity (IC₅₀ ~10 nM); trifluoromethyl enhances metabolic stability
Paroxetine Hydrochloride Impurity A Not available C₁₉H₂₁NO₃·HCl Benzodioxolyloxy methyl (3-position), phenyl (4-position) SSRI impurity; reduced potency compared to paroxetine
3-(3-Methyl-benzyl)-piperidine HCl 1173046-76-8 C₁₃H₂₀ClN 3-CH₃ (benzyl); 3-position (piperidine) Lower lipophilicity (no F); reduced metabolic stability
3-[(2-Chloro-5-methylphenoxy)methyl]piperidine HCl Not available C₁₄H₂₀Cl₂N₂O Phenoxy linker with Cl and CH₃ Phenoxy group alters electronic properties; potential local anesthetic

Key Observations :

Substituent Effects: Fluorine: The 3-fluoro substituent in the target compound increases lipophilicity (logP ~2.8–3.2 estimated) compared to non-fluorinated analogs (e.g., 3-(3-Methyl-benzyl)-piperidine HCl, logP ~2.1) . Fluorine’s electron-withdrawing nature may enhance binding affinity to serotonin transporters (SERT) in SSRI-like activity .

Positional Isomerism :

  • The 2-substituted isomer (2-(3-Fluoro-4-methyl-benzyl)-piperidine HCl) exhibits distinct pharmacokinetics due to altered spatial orientation, possibly reducing SSRI efficacy compared to the 3-substituted target compound .

Synthetic Routes :

  • The target compound’s synthesis likely follows methods similar to those in , involving palladium-catalyzed coupling for benzyl group introduction and Boc-protected amine resolution for enantiomer separation .

Table 2: Physicochemical Properties

Property 3-(3-Fluoro-4-methyl-benzyl)-piperidine HCl 2-(3-Fluoro-4-methyl-benzyl)-piperidine HCl Paroxetine HCl Impurity A
Molecular Weight (g/mol) ~241.7 ~241.7 347.85
Estimated logP 3.0–3.5 3.0–3.5 3.2
pKa (amine) ~9.5–10.0 ~9.5–10.0 9.9
Aqueous Solubility Low (hydrochloride improves solubility) Low Very low

Biological Activity

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride is a piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorinated aromatic ring, is studied for its interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C13H18FN·HCl
  • CAS Number: 1170014-29-5

The structure includes a piperidine ring substituted with a 3-fluoro-4-methyl-benzyl group, which is crucial for its biological activity. The fluorine atom often enhances the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. The compound may act as an inhibitor or modulator of various biological pathways, affecting cellular functions such as proliferation and apoptosis.

Research Findings

  • Anticancer Activity:
    • Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown IC50 values in the micromolar range against human prostate cancer cells, suggesting potential for further development in cancer therapies .
    • A related study found that fluorinated piperidine derivatives inhibited the growth of murine leukemia cells with IC50 values ranging from 27 to 35 μM, indicating promising anticancer properties .
  • Neuropharmacological Effects:
    • Piperidine derivatives are often evaluated for their effects on neurotransmitter systems. Compounds with structural similarities to this compound have been shown to interact with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders .
    • Specifically, compounds with similar piperidine structures displayed notable affinity for serotonin receptors (5-HT2A) and dopaminergic receptors (D1, D2), suggesting potential applications in neuropharmacology .

Case Study 1: Anticancer Efficacy

A study examined the efficacy of several piperidine derivatives against human cancer cell lines. The results demonstrated that the introduction of fluorine at specific positions significantly enhanced cytotoxicity compared to non-fluorinated analogs. For example, the compound exhibited an IC50 value of approximately 28 µM against prostate cancer cell lines, outperforming traditional chemotherapeutics like cisplatin and 5-fluorouracil .

Case Study 2: Neurotransmitter Interaction

In another investigation focusing on neuropharmacological properties, researchers evaluated the binding affinity of piperidine derivatives to various neurotransmitter receptors. The study revealed that certain modifications led to increased selectivity and potency at serotonin receptors, providing insights into potential treatments for mood disorders .

Comparative Analysis

Compound NameIC50 (µM)Target ActionNotes
This compound~28Cancer Cell ProliferationEffective against prostate cancer
Similar Piperidine Derivative~35Cancer Cell ProliferationComparable activity against leukemia
Benzoylpiperidine Analog0.84MAGL InhibitionPotent inhibitor with neuroprotective effects

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Synthetic Route : Start with 3-fluoro-4-methylbenzyl chloride and piperidine. Use a base (e.g., NaOH or K₂CO₃) in anhydrous ethanol under reflux (40–60°C) for nucleophilic substitution. Acidify with HCl to form the hydrochloride salt .
  • Optimization : Vary solvents (methanol vs. ethanol), bases (organic vs. inorganic), and temperatures. Monitor reaction progress via TLC or HPLC.
  • Purification : Recrystallize from ethanol/water mixtures. Validate purity (>95%) using NMR (¹H/¹³C) and HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural Confirmation : Use ¹H/¹³C NMR to confirm the piperidine ring, benzyl substituent, and fluorine/methyl groups. Compare spectral data with PubChem entries for analogous compounds .
  • Physicochemical Analysis :
  • Solubility : Test in water, DMSO, and ethanol using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (pH 1–13, 40–60°C) with HPLC monitoring .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodology :

  • Receptor Binding : Perform radioligand displacement assays (e.g., serotonin or dopamine receptors) using rat brain homogenates. Calculate IC₅₀ values .
  • Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidase using spectrophotometric methods .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays (e.g., varying IC₅₀ values) be systematically resolved?

  • Methodology :

  • Variable Control : Standardize assay conditions (pH, temperature, cell line). Use internal controls (e.g., known inhibitors like paroxetine) .
  • Replicate Studies : Perform triplicate experiments with blinded analysis. Apply statistical tools (ANOVA, t-tests) to assess significance .
  • Purity Verification : Re-test the compound via LC-MS to rule out degradation or impurities .

Q. What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin transporters (SERT). Focus on fluorine’s role in binding affinity .
  • ADME Prediction : Apply SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .

Q. How can synthetic yields be improved while minimizing byproducts like N-alkylated derivatives?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR or GC-MS to detect intermediates (e.g., imine formation).
  • Byproduct Mitigation : Introduce steric hindrance (e.g., bulky bases) or lower reaction temperatures. Optimize stoichiometry (1:1.2 benzyl chloride:piperidine) .

Key Considerations for Researchers

  • Fluorine Impact : The 3-fluoro-4-methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • Salt Form : Hydrochloride improves solubility but may require pH adjustment in biological assays .
  • Data Reproducibility : Document lot-specific variability in starting materials (e.g., benzyl chloride purity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 2
3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride

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